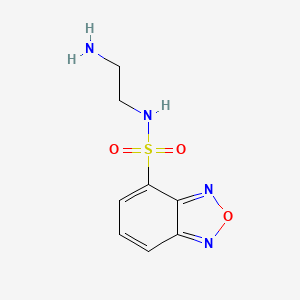

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide: is a chemical compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic structure containing nitrogen and oxygen atoms, and a sulfonamide group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with 2-aminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity. The reaction conditions may be optimized to increase yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Building Block for Synthesis

This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : The sulfonamide group can be oxidized to form sulfonic acid derivatives.

- Reduction : It can be reduced to convert the sulfonamide group to an amine group.

- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

These reactions are essential for developing new compounds with specific properties and functions.

Biological Applications

Fluorescent Probes

The benzoxadiazole moiety is known for its fluorescence properties, making N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide a candidate for use as a fluorescent probe in biological imaging. Fluorescent probes are valuable tools for visualizing biological processes in living cells and tissues. They can be employed to monitor cellular activities and interactions in real-time.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. For example, related sulfonamide compounds have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This suggests potential applications in developing new antibacterial agents targeting resistant strains of bacteria .

Medicinal Chemistry

Therapeutic Agent Development

There is ongoing research into the therapeutic potential of this compound. Its ability to interact with specific enzymes or receptors may position it as a candidate for drug development. For instance, sulfonamides are often used as intermediates in synthesizing hypoglycemic agents like glipizide and glimepiride . This compound's unique structure may enhance the efficacy or specificity of such drugs.

Industrial Applications

Material Science

In addition to its applications in pharmaceuticals and biology, this compound is being explored for use in developing new materials. Its unique chemical properties may allow it to be incorporated into polymers and coatings that require specific functional characteristics such as enhanced durability or chemical resistance.

Case Study 1: Antibacterial Efficacy

A study demonstrated that derivatives of benzoxadiazole exhibited significant antibacterial activity against various pathogens. The research highlighted how modifications to the benzoxadiazole structure could enhance its efficacy against resistant bacterial strains .

Case Study 2: Fluorescent Probes

Research published in 2023 outlined the development of fluorescent probes based on benzoxadiazole derivatives for imaging applications. These probes were successfully used to visualize nitric oxide levels in living cells, showcasing their potential in biomedical research .

Wirkmechanismus

The mechanism of action of N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The benzoxadiazole ring can interact with biological molecules, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane

- N-(2-aminoethyl)acetamide

- 4-(2-aminoethyl)benzenesulfonamide

Uniqueness: N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of both the benzoxadiazole ring and the sulfonamide group. This combination imparts distinct chemical and physical properties, such as fluorescence and the ability to form strong hydrogen bonds. These properties make it valuable in various research and industrial applications.

Biologische Aktivität

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a benzoxadiazole core with an aminoethyl side chain and a sulfonamide group. The general structure can be represented as follows:

Synthesis typically involves the sulfonylation of the benzoxadiazole precursor followed by amine alkylation. Various synthetic strategies have been employed to optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various benzoxazole derivatives, including this compound. These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The mechanisms of action often involve inhibition of bacterial enzymes or disruption of membrane integrity.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Inhibition of lipoteichoic acid biosynthesis |

| Escherichia coli | 0.5 μg/mL | Disruption of cell membrane integrity |

| Pseudomonas aeruginosa | 0.75 μg/mL | Inhibition of essential metabolic pathways |

These results indicate that the compound exhibits potent antibacterial properties, particularly against resistant strains like MRSA.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit various enzymes:

- Carbonic Anhydrase : Compounds containing sulfonamide moieties are known inhibitors of carbonic anhydrase (CA), which plays a crucial role in maintaining acid-base balance in organisms.

- Urease : The compound has shown potential in inhibiting urease activity, which is critical for certain pathogenic bacteria.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 Value (μM) | Type of Inhibition |

|---|---|---|

| Carbonic Anhydrase I | 0.5 | Competitive |

| Urease | 0.8 | Non-competitive |

Study on Antibacterial Activity

A comparative study involving this compound revealed significant antibacterial activity against clinical isolates of MRSA. The study utilized proteomics to elucidate the compound's mechanism of action, identifying multiple targets within bacterial cells that contribute to its efficacy.

Mechanistic Insights

Further research has indicated that the biological activity may be attributed to:

- Membrane Depolarization : The compound alters membrane potential in bacterial cells, leading to cell death.

- Regulation of Iron Homeostasis : By affecting iron uptake mechanisms in bacteria, the compound diminishes their ability to thrive in host environments.

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3S/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBFBTXFVPBLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.